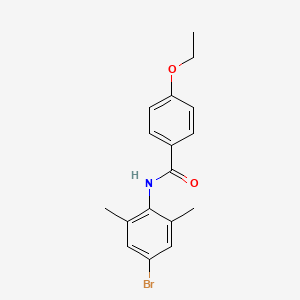
N-(4-bromo-2-fluorophenyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2,5-dimethylbenzamide, also known as BFB, is a chemical compound that has been widely used in scientific research due to its unique properties. BFB belongs to the class of benzamide derivatives and has a molecular formula of C15H13BrFNO. In
Mecanismo De Acción
N-(4-bromo-2-fluorophenyl)-2,5-dimethylbenzamide acts as a competitive antagonist of TRPV1 and nAChR. This compound binds to the binding site of these receptors, preventing the binding of their natural ligands. This results in the inhibition of their activity and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting TRPV1 and nAChR. This compound has also been shown to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-fluorophenyl)-2,5-dimethylbenzamide has several advantages in laboratory experiments. This compound is a potent and selective antagonist of TRPV1 and nAChR, making it an ideal tool for studying these receptors. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations in laboratory experiments. This compound has poor solubility in aqueous solutions, which can limit its use in certain assays. This compound also has a short half-life, which can limit its effectiveness in in vivo experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-2,5-dimethylbenzamide in scientific research. This compound can be used to study the role of TRPV1 and nAChR in various diseases such as pain, inflammation, and cancer. This compound can also be used to develop new drugs that target these receptors. Additionally, this compound can be used in combination with other drugs to enhance their effectiveness. Further research is needed to fully understand the potential of this compound in scientific research.
Conclusion
In conclusion, this compound is a potent and selective antagonist of TRPV1 and nAChR that has been widely used in scientific research. This compound has several advantages in laboratory experiments, including its potency and selectivity. This compound has also been shown to have several biochemical and physiological effects, including analgesic, anti-inflammatory, and anticancer effects. Future research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-fluorophenyl)-2,5-dimethylbenzamide involves the reaction of 4-bromo-2-fluoroaniline with 2,5-dimethylbenzoic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2,5-dimethylbenzamide has been widely used in scientific research as a tool for studying ion channels and receptors. This compound is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. This compound has also been shown to inhibit the activity of the nicotinic acetylcholine receptor (nAChR), which is involved in synaptic transmission and muscle contraction.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-3-4-10(2)12(7-9)15(19)18-14-6-5-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDKSCKLTQYGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5813546.png)
![2-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813549.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5813575.png)
![1-[(2,3,5-trimethylphenoxy)acetyl]indoline](/img/structure/B5813583.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)


![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5813633.png)